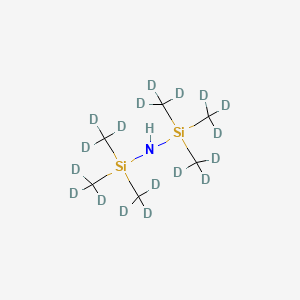

Hexamethyl-D18-disilazane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

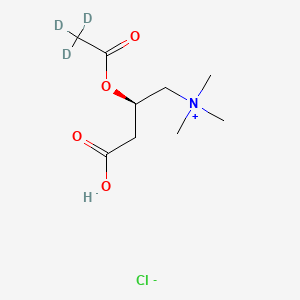

Hexamethyl-D18-disilazane is an organosilicon compound with the molecular formula C6HD18NSi2. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexamethyl-D18-disilazane can be synthesized by reacting trimethylchlorosilane with ammonia. The reaction typically occurs in a pressure reactor at elevated temperatures and pressures. For instance, streams of ammonia and trimethylchlorosilane, each preheated to 175°C, are reacted together at a pressure of 230 bar. The mean residence time in the reaction part is about 35 minutes .

Industrial Production Methods: In industrial settings, the synthesis involves similar conditions but on a larger scale. The heavy two-phase reaction mixture is separated, and the lower phase is extracted with pure ammonia. The extracted phase is then transferred to a drying apparatus, where solid salt and gaseous ammonia are decomposed .

Analyse Chemischer Reaktionen

Types of Reactions: Hexamethyl-D18-disilazane undergoes various types of chemical reactions, including:

Amination and Amidation: It serves as a reagent in condensation reactions of heterocyclic compounds.

Common Reagents and Conditions:

Silylation: Catalytic iodine or trimethylsilyl chloride in solvents like xylene or acetonitrile.

Amination: Often involves microwave-assisted reactions under neat and metal-free conditions.

Major Products:

Silylation: Produces silylated derivatives of alcohols, thiols, amines, and amino acids.

Amination: Yields heterocyclic compounds such as quinazolines.

Wissenschaftliche Forschungsanwendungen

Hexamethyl-D18-disilazane has a wide range of applications in scientific research:

Wirkmechanismus

Hexamethyl-D18-disilazane exerts its effects primarily through the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions. The trimethylsilane part can participate in various mechanisms, such as cyclization promotion . For example, in the synthesis of 2,4-diphenylquinazolines, the nitrogen at position 3 of the quinazoline ring comes from gaseous ammonia, a byproduct of this compound .

Vergleich Mit ähnlichen Verbindungen

Hexamethyl-D18-disilazane is often compared with other similar compounds, such as:

Bis(trimethylsilyl)amine:

Hexamethyldisiloxane: Another organosilicon compound used in similar applications.

Uniqueness: this compound is unique due to its deuterium substitution, which can be advantageous in specific isotopic labeling studies and reactions requiring deuterium incorporation.

Conclusion

This compound is a versatile and valuable compound in various fields of scientific research and industrial applications. Its unique properties and wide range of reactions make it an essential reagent in organic synthesis, material science, and analytical chemistry.

Eigenschaften

IUPAC Name |

[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate](/img/structure/B590587.png)

![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)